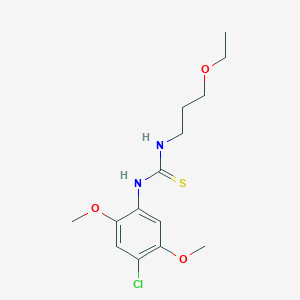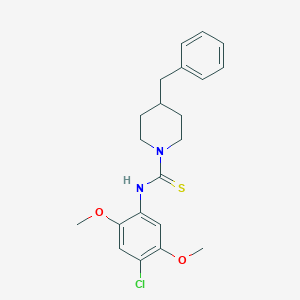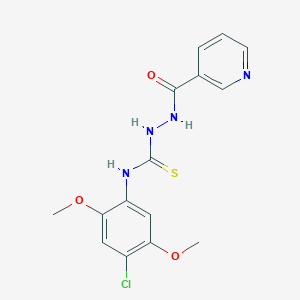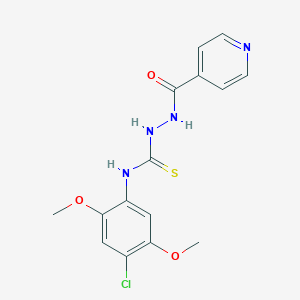
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine, also known as DTTA, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. DTTA has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine is not fully understood. However, studies have suggested that (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may inhibit protein kinase CK2 by binding to its ATP-binding site. (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may also induce apoptosis in cancer cells by activating the caspase pathway. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may act as a fluorescent probe for metal ions by forming a complex with the metal ion, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to have biochemical and physiological effects in various studies. Inhibition of protein kinase CK2 by (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to reduce cell viability and induce apoptosis in cancer cells. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to have a high affinity for metal ions, making it a potential probe for metal ion detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for metal ion detection. However, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has limitations in terms of its solubility, which can affect its bioavailability in vivo. Moreover, the mechanism of action of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine is not fully understood, which can limit its potential applications.
Direcciones Futuras
There are several future directions for the study of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine. One direction is to further investigate its potential as an inhibitor of protein kinase CK2 and its ability to induce apoptosis in cancer cells. Another direction is to explore its potential as a fluorescent probe for metal ion detection in living cells. Moreover, future studies can focus on improving the solubility and bioavailability of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine for in vivo applications.
Métodos De Síntesis
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been synthesized using different methods. One of the methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with thioformamide in the presence of acetic acid. The reaction produces (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine as a yellow solid with a yield of 90%. Another method involves the reaction of 4,6-dimethyl-2-oxypyrimidine with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction produces (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine as a white solid with a yield of 80%.
Aplicaciones Científicas De Investigación
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and differentiation. (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been studied as a potential fluorescent probe for the detection of metal ions.
Propiedades
Nombre del producto |
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine |
|---|---|
Fórmula molecular |
C9H12N4S |
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-5-7(2)12-8(11-6)13-9-10-3-4-14-9/h5H,3-4H2,1-2H3,(H,10,11,12,13) |
Clave InChI |
QUBLKMUHLYZLCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=NCCS2)C |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=NCCS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216468.png)
![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)



